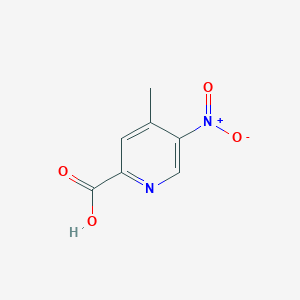

4-Methyl-5-nitro-2-pyridinecarboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methyl-5-nitropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4/c1-4-2-5(7(10)11)8-3-6(4)9(12)13/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRCSKWMCSRGUTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40496645 | |

| Record name | 4-Methyl-5-nitropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40496645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5832-43-9 | |

| Record name | 4-Methyl-5-nitropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40496645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-METHYL-5-NITRO-2-PYRIDINECARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: Structure Elucidation of 4-Methyl-5-nitro-2-pyridinecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 4-methyl-5-nitro-2-pyridinecarboxylic acid. Due to the limited availability of dedicated research on this specific compound, this guide combines established synthetic methodologies for analogous structures with predicted spectroscopic data to offer a robust framework for its identification and characterization.

Molecular Structure and Properties

This compound, with the molecular formula C₇H₆N₂O₄, is a pyridine derivative featuring a carboxylic acid group at position 2, a methyl group at position 4, and a nitro group at position 5.[1][2] The strategic placement of these functional groups makes it a potentially valuable building block in medicinal chemistry and materials science.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| Molecular Formula | C₇H₆N₂O₄ |

| Molecular Weight | 182.13 g/mol |

| CAS Number | 5832-43-9 |

| Predicted XLogP3 | 0.9 |

| Predicted Boiling Point | 388.7 °C at 760 mmHg |

| Predicted Density | 1.477 g/cm³ |

Synthesis and Experimental Protocols

A plausible synthetic route to this compound involves the oxidation of a suitable precursor, such as 2,4-dimethyl-5-nitropyridine. The oxidation of a methyl group on a pyridine ring to a carboxylic acid is a well-established transformation in organic synthesis.

Proposed Synthesis Workflow

The synthesis can be envisioned as a two-step process starting from the nitration of 2,4-dimethylpyridine followed by the selective oxidation of the methyl group at the 2-position.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Oxidation of 2,4-dimethyl-5-nitropyridine

This protocol is a general procedure based on standard oxidation methods for methylpyridines. Optimization of reaction conditions may be necessary to achieve the desired yield and purity.

Materials:

-

2,4-dimethyl-5-nitropyridine

-

Potassium permanganate (KMnO₄) or Selenium dioxide (SeO₂)

-

Sulfuric acid (H₂SO₄)

-

Sodium bisulfite (NaHSO₃)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Standard laboratory glassware and equipment

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dimethyl-5-nitropyridine in an appropriate solvent (e.g., water or a mixture of pyridine and water).

-

Oxidation: Slowly add the oxidizing agent (e.g., potassium permanganate in portions or a solution of selenium dioxide) to the reaction mixture. If using KMnO₄, the reaction is typically performed under neutral or slightly alkaline conditions. For SeO₂, the reaction is often carried out in pyridine.

-

Heating: Heat the reaction mixture to reflux for several hours. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC).

-

Work-up:

-

If KMnO₄ was used, cool the reaction mixture and filter off the manganese dioxide precipitate. The filtrate is then acidified with sulfuric acid, and any excess permanganate is destroyed by the addition of sodium bisulfite.

-

If SeO₂ was used, the reaction mixture is typically diluted with water and the product is extracted.

-

-

Isolation and Purification: The acidic aqueous solution is extracted with a suitable organic solvent like dichloromethane. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

-

Characterization: The structure of the purified this compound should be confirmed by spectroscopic methods such as NMR, IR, and Mass Spectrometry.

Structure Elucidation

The definitive structure of this compound is determined through a combination of spectroscopic techniques. The following sections detail the expected data from these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Disclaimer: The following NMR data is predicted and should be used as a reference. Experimental verification is recommended.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)

| Atom | Predicted ¹H Shift | Predicted ¹³C Shift |

| C2-COOH | ~13.0 (s, 1H) | ~165.0 |

| C3-H | ~8.5 (s, 1H) | ~140.0 |

| C4-CH₃ | ~2.7 (s, 3H) | ~18.0 |

| C4 | - | ~148.0 |

| C5 | - | ~135.0 |

| C6-H | ~9.0 (s, 1H) | ~152.0 |

Infrared (IR) Spectroscopy

Disclaimer: The following IR data is based on characteristic vibrational frequencies for the functional groups present and should be considered as expected values.

Table 3: Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic acid) | 3300-2500 | Broad |

| C-H (Aromatic) | 3100-3000 | Medium |

| C-H (Methyl) | 2980-2850 | Medium |

| C=O (Carboxylic acid) | 1725-1700 | Strong |

| C=C, C=N (Aromatic ring) | 1600-1450 | Medium-Strong |

| N-O (Nitro group, asymmetric) | 1550-1500 | Strong |

| N-O (Nitro group, symmetric) | 1360-1300 | Strong |

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Predicted Mass Spectrometry Data for [M+H]⁺ Adduct [2]

| m/z | Predicted CCS (Ų) | Possible Fragment |

| 183.04004 | 132.1 | [M+H]⁺ |

| 165.03002 | 130.7 | [M+H-H₂O]⁺ |

| 137.03453 | - | [M+H-NO₂]⁺ |

Logical Workflow for Structure Elucidation

The process of elucidating the structure of a synthesized compound follows a logical progression of analytical techniques.

Caption: Logical workflow for the structure elucidation of the target compound.

Conclusion

References

An In-depth Technical Guide to 4-Methyl-5-nitro-2-pyridinecarboxylic Acid

CAS Number: 5832-43-9 Synonyms: 4-Methyl-5-nitropicolinic acid

This technical guide provides a comprehensive overview of 4-Methyl-5-nitro-2-pyridinecarboxylic acid, a substituted pyridine derivative of interest to researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document details the compound's properties, potential synthesis routes, and characterization, drawing from available scientific and technical literature.

Chemical Properties and Data

This compound is a solid organic compound with a molecular weight of 182.14 g/mol .[][2] Its chemical structure features a pyridine ring substituted with a methyl group at the 4-position, a nitro group at the 5-position, and a carboxylic acid group at the 2-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 5832-43-9 | [2] |

| Molecular Formula | C₇H₆N₂O₄ | [2] |

| Molecular Weight | 182.14 g/mol | [][2] |

| Physical Form | Solid | [2] |

| IUPAC Name | This compound | [2] |

| Storage Temperature | 2-8°C, under inert atmosphere | [2] |

Synthesis and Experimental Protocols

A related synthesis for the corresponding aldehyde, 4-Methyl-5-nitropicolinaldehyde, suggests that strong oxidizing conditions could lead to the formation of this compound as a side product. Therefore, a controlled oxidation of 2,4-dimethyl-5-nitropyridine presents a logical synthetic strategy.

Logical Synthesis Workflow:

Caption: A logical workflow for the synthesis of this compound.

Proposed Experimental Protocol (Hypothetical):

-

Starting Material: 2,4-dimethyl-5-nitropyridine.

-

Oxidizing Agent: A strong oxidizing agent such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in an acidic medium (e.g., sulfuric acid).

-

Reaction Conditions: The reaction would likely be carried out at an elevated temperature to facilitate the oxidation of the methyl group. Careful monitoring of the reaction temperature and time would be crucial to favor the formation of the carboxylic acid and minimize side reactions.

-

Work-up and Purification: Following the reaction, the mixture would be cooled, and the product extracted using a suitable organic solvent. Purification would likely involve recrystallization or column chromatography to isolate the pure this compound.

Note: This is a proposed protocol based on general organic chemistry principles and the synthesis of related compounds. Experimental conditions would need to be optimized for yield and purity.

Characterization

Detailed spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not available in the public domain. However, based on its structure, the following characteristic signals would be expected:

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Signals |

| ¹H NMR | - A singlet for the methyl group protons.- Two singlets or an AB quartet for the aromatic protons on the pyridine ring.- A broad singlet for the carboxylic acid proton, which may be exchangeable with D₂O. |

| ¹³C NMR | - A signal for the methyl carbon.- Signals for the carbon atoms of the pyridine ring, with chemical shifts influenced by the electron-withdrawing nitro and carboxylic acid groups.- A signal for the carboxylic acid carbon. |

| IR Spectroscopy | - A broad O-H stretch from the carboxylic acid.- A C=O stretch from the carboxylic acid.- N-O stretching bands from the nitro group.- C-H stretching and bending vibrations from the methyl group and the aromatic ring. |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of 182.14 g/mol . |

Biological Activity and Potential Applications

The biological activity of this compound has not been specifically reported in the available literature. However, the presence of the nitro group and the pyridine carboxylic acid moiety suggests potential for biological activity. Nitroaromatic compounds are known to exhibit a wide range of pharmacological effects, including antimicrobial and anticancer activities. Pyridine carboxylic acids are also common scaffolds in drug discovery.

Further research is required to explore the potential therapeutic applications of this compound. This could involve screening for various biological activities, such as:

-

Antimicrobial activity against a panel of bacteria and fungi.

-

Anticancer activity against various cancer cell lines.

-

Enzyme inhibitory activity against relevant therapeutic targets.

Logical Workflow for Biological Evaluation:

Caption: A logical workflow for the biological evaluation of this compound.

Conclusion

This compound is a chemical compound with potential for further investigation in the fields of medicinal chemistry and materials science. While detailed experimental data is currently limited in publicly accessible literature, this technical guide provides a foundational understanding of its properties and a logical framework for its synthesis and biological evaluation. Further research is warranted to fully characterize this molecule and explore its potential applications. Researchers interested in this compound are encouraged to perform detailed experimental work to establish its synthesis, characterization, and biological profile.

References

physical and chemical properties of 4-Methyl-5-nitropicolinic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical, chemical, and synthetic aspects of 4-Methyl-5-nitropicolinic acid, a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis.

Core Properties and Data

4-Methyl-5-nitropicolinic acid is a solid, white to off-white compound with the IUPAC name 4-methyl-5-nitro-2-pyridinecarboxylic acid. Its core chemical and physical properties are summarized below.

| Property | Value |

| Molecular Formula | C₇H₆N₂O₄ |

| Molecular Weight | 182.13 g/mol |

| Melting Point | 180-181 °C |

| Boiling Point | 388.7 ± 42.0 °C (Predicted) |

| Density | 1.477 ± 0.06 g/cm³ (Predicted) |

| pKa | 2.78 ± 0.13 (Predicted) |

| Appearance | White to off-white solid |

| Storage Conditions | Store at 2-8°C under an inert atmosphere |

| InChI Key | WRCSKWMCSRGUTG-UHFFFAOYSA-N |

Synthesis and Reactivity

The primary synthetic route to 4-Methyl-5-nitropicolinic acid is through the nitration of 4-methylpicolinic acid. The nitro group can subsequently be reduced, highlighting its utility as a versatile synthetic intermediate.

Experimental Protocol: Synthesis of 4-Methyl-5-nitropicolinic Acid[1]

This protocol is adapted from standard nitration methods for pyridine derivatives.

Materials:

-

4-Methylpicolinic acid

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sodium Hydroxide (NaOH) solution

-

Crushed Ice

-

Cold Water

Procedure:

-

In a suitable reaction vessel, cool concentrated sulfuric acid (5 volumes) to 0-5 °C with constant stirring.

-

Slowly add 4-methylpicolinic acid (1.0 equivalent) to the cooled sulfuric acid, ensuring the temperature remains below 10 °C.

-

Prepare a nitrating mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (2 volumes). Slowly add this mixture to the reaction vessel, maintaining a temperature below 10 °C.

-

Once the addition is complete, allow the reaction mixture to slowly warm to 60-70 °C. Maintain this temperature for 4-6 hours.

-

Monitor the reaction's progress using High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Adjust the pH of the resulting solution to 3-4 using a concentrated sodium hydroxide solution, while keeping the temperature below 20 °C.

-

Collect the resulting precipitate by filtration.

-

Wash the filtered solid with cold water.

-

Dry the product under a vacuum to yield 4-methyl-5-nitropicolinic acid.

Typical Results:

-

Yield: 75-85%

-

Purity (Crude): >95%

Reactivity: Reduction of the Nitro Group

The nitro group of 4-Methyl-5-nitropicolinic acid can be readily reduced to an amino group, yielding 5-Amino-4-methylpicolinic acid. This transformation opens pathways to a variety of other functionalized derivatives.[1]

Experimental Protocol: Synthesis of 5-Amino-4-methylpicolinic acid [1]

-

To a stirred suspension of iron powder (5.0 equivalents) in water (10 volumes), add a catalytic amount of sulfuric acid.

-

Heat the mixture to 80-90 °C.

-

Add 4-methyl-5-nitropicolinic acid (1.0 equivalent) portion-wise, maintaining the temperature.

-

Monitor the reaction by TLC or HPLC until completion.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Aromatic protons on the pyridine ring are expected in the δ 8.0-9.0 ppm range. A singlet for the methyl group protons would likely appear around δ 2.4-2.6 ppm. The carboxylic acid proton will be a broad singlet at a downfield chemical shift (>10 ppm), though its observation can be solvent-dependent.

-

¹³C NMR: The carboxylic acid carbonyl carbon is expected around δ 165-175 ppm. Aromatic carbons would appear in the δ 120-160 ppm region. The methyl carbon signal is anticipated around δ 15-25 ppm.

Infrared (IR) Spectroscopy: Characteristic absorption bands are expected for the key functional groups.

-

O-H stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

-

C=O stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.

-

N-O stretch (Nitro Group): Two strong bands, one asymmetric stretch around 1510-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.

-

C-H stretch (Aromatic/Methyl): Bands just above 3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (methyl).

-

C=C / C=N stretch (Aromatic Ring): Medium to weak bands in the 1400-1600 cm⁻¹ region.

For comparison, the IR (KBr) spectrum of the related compound 4-nitropicolinic acid shows characteristic absorption peaks at 1710, 1600, 1585, and 1535 cm⁻¹.[2]

Mass Spectrometry (MS):

-

Electron Ionization (EI): The molecular ion peak (M⁺) would be expected at m/z = 182. Common fragmentation patterns would involve the loss of -OH (m/z = 165), -COOH (m/z = 137), and -NO₂ (m/z = 136).

-

Electrospray Ionization (ESI): In negative ion mode, the [M-H]⁻ ion at m/z = 181 would be prominent. In positive ion mode, the [M+H]⁺ ion would be observed at m/z = 183.

Biological and Medicinal Chemistry Applications

While specific biological activity data for 4-Methyl-5-nitropicolinic acid is limited, its structural motifs are present in molecules of significant therapeutic interest. The related compound, 4-Methyl-5-nitropicolinaldehyde, is a key intermediate in the synthesis of phosphoinositide 3-kinase (PI3K) inhibitors.[3] The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth and survival, and its dysregulation is a hallmark of many cancers.[3]

The aldehyde can be converted to the corresponding acid, or the acid can serve as a precursor itself, suggesting that 4-Methyl-5-nitropicolinic acid is a valuable building block for developing novel therapeutics targeting this pathway. The nitro group provides a handle for chemical diversification, as it can be reduced to an amine, allowing for the construction of more complex heterocyclic systems.[3]

References

Technical Guide: Solubility Profile of 4-Methyl-5-nitro-2-pyridinecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the solubility characteristics of 4-Methyl-5-nitro-2-pyridinecarboxylic acid (CAS No. 5832-43-9). Due to the absence of publicly available quantitative solubility data for this compound, this guide offers a predictive solubility profile based on its molecular structure and established chemical principles. Furthermore, it supplies detailed experimental protocols for the quantitative determination of its solubility in common laboratory solvents, enabling researchers to generate precise data for their specific applications.

Introduction

This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its structure, featuring a carboxylic acid group, a nitro group, and a methyl group on a pyridine scaffold, results in a complex interplay of polarity, hydrogen bonding capability, and acid-base properties. Understanding its solubility in various solvents is critical for its synthesis, purification, formulation, and biological screening.

Predicted Solubility Profile

The solubility of an organic compound is governed by the principle of "like dissolves like". The molecular structure of this compound contains both polar and non-polar moieties, suggesting a nuanced solubility profile.

-

Polar Features: The pyridine nitrogen, the carboxylic acid group (-COOH), and the nitro group (-NO2) are all polar and capable of engaging in dipole-dipole interactions and hydrogen bonding. The carboxylic acid can act as both a hydrogen bond donor and acceptor, while the nitro group and pyridine nitrogen are hydrogen bond acceptors.

-

Non-Polar Features: The methyl group (-CH3) and the aromatic pyridine ring contribute to its non-polar character.

-

Acidic Nature: The carboxylic acid group is acidic and can be deprotonated in basic solutions to form a highly polar carboxylate salt, which is expected to significantly increase aqueous solubility.

Based on these features, a qualitative solubility profile can be predicted. The following table summarizes the expected solubility of this compound in a range of common laboratory solvents.

Disclaimer: The data presented in this table are predictive and based on structural analysis. Experimental verification is required for quantitative assessment.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Protic | Water | Sparingly Soluble | The polar groups (-COOH, -NO2, pyridine N) allow for some interaction, but the overall molecule may have limited solubility in neutral water. |

| Methanol / Ethanol | Soluble | Alcohols are good hydrogen bonding partners and have moderate polarity, making them effective solvents for this compound. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Highly Soluble | DMSO is a highly polar aprotic solvent capable of disrupting intermolecular forces and solvating the compound effectively. |

| Acetone | Moderately Soluble | Acetone's polarity should allow for good solvation of the molecule. | |

| Acetonitrile | Sparingly Soluble | While polar, acetonitrile is a weaker hydrogen bond acceptor than other polar aprotic solvents, which may limit solubility. | |

| Non-Polar | Hexane / Toluene | Insoluble | The high overall polarity of the target molecule makes it incompatible with non-polar solvents. |

| Aqueous (Basic) | 5% aq. Sodium Bicarbonate | Soluble | The carboxylic acid will be deprotonated to form a water-soluble carboxylate salt. |

| Aqueous (Acidic) | 5% aq. Hydrochloric Acid | Sparingly Soluble | The pyridine nitrogen may be protonated, but this is unlikely to significantly increase solubility over that in neutral water. |

Logical Framework for Solubility Prediction

The following diagram illustrates the relationship between the structural features of this compound and its predicted solubility in different classes of solvents.

Caption: Predicted solubility based on functional groups.

Experimental Protocol for Solubility Determination

To obtain accurate, quantitative solubility data, a standardized experimental procedure is necessary. The equilibrium shake-flask method followed by gravimetric analysis is a reliable and widely accepted technique.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (solid)

-

Solvent of interest

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Analytical balance (readable to 0.1 mg)

-

Syringe filters (e.g., 0.45 µm PTFE or appropriate material)

-

Pre-weighed drying dishes (e.g., aluminum weigh boats)

-

Vacuum oven or desiccator

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. "Excess" means that undissolved solid should remain visible at the end of the experiment.

-

Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the chosen solvent into each vial.

-

Equilibration: Seal the vials tightly and place them in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C). Shake the vials for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The shaking should be vigorous enough to keep the solid suspended.

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the controlled temperature for at least 2 hours to let the excess solid settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Avoid disturbing the solid at the bottom of the vial.

-

Filtration: Immediately filter the supernatant through a syringe filter into a clean, pre-weighed drying dish. This step is crucial to remove any undissolved micro-particles.

-

Mass Determination of Solution: Record the mass of the filtered solution in the drying dish.

-

Solvent Evaporation: Place the drying dish in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound until all the solvent has evaporated and a constant mass of the dried solid is achieved.

-

Final Weighing: Allow the dish to cool to room temperature in a desiccator and then weigh it to determine the mass of the dissolved solid.

-

Calculation: Calculate the solubility using the following formula:

Solubility (mg/mL) = (Mass of dried solid in mg) / (Volume of solvent added in mL)

Alternatively, a more precise calculation can be made using the masses:

Solubility (g / 100 g solvent) = [ (Mass of dried solid) / (Mass of filtered solution - Mass of dried solid) ] x 100

Alternative Method: For lower solubilities or for higher throughput, the concentration of the solute in the filtered supernatant can be determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a UV detector, by comparing the response to a standard calibration curve.

Experimental Workflow Diagram

The following diagram outlines the key steps in the gravimetric shake-flask method for determining solubility.

Caption: Workflow for gravimetric solubility determination.

Conclusion

Spectral Analysis of 4-Methyl-5-nitro-2-pyridinecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the expected spectral data for 4-methyl-5-nitro-2-pyridinecarboxylic acid, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectral data for this specific molecule in public databases, this document presents predicted data and data from structurally related compounds to offer valuable insights for characterization.

Predicted Mass Spectrometry Data

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. The following table summarizes the predicted collision cross-section values for various adducts of this compound.[1]

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 183.04004 | 132.1 |

| [M+Na]⁺ | 205.02198 | 140.5 |

| [M-H]⁻ | 181.02548 | 134.0 |

| [M+NH₄]⁺ | 200.06658 | 149.4 |

| [M+K]⁺ | 220.99592 | 135.2 |

| [M+H-H₂O]⁺ | 165.03002 | 130.7 |

| [M+HCOO]⁻ | 227.03096 | 155.4 |

| [M+CH₃COO]⁻ | 241.04661 | 172.5 |

| [M+Na-2H]⁻ | 203.00743 | 139.7 |

| [M]⁺ | 182.03221 | 131.0 |

| [M]⁻ | 182.03331 | 131.0 |

Spectroscopic Data of Structurally Related Compounds

For the purpose of comparison and to aid in the spectral interpretation of this compound, the following sections provide experimental data for analogous pyridine derivatives.

¹H and ¹³C NMR Data

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules.

Table 2: ¹H NMR Data for Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate [2]

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 9.35 | brs | 1H | NH |

| 8.24 | d | 2H | Ar-H |

| 7.89 | brs | 1H | NH |

| 7.52 | d | 2H | Ar-H |

| 5.28 | s | 1H | CH |

| 4.02 | q | 2H | OCH₂ |

| 2.28 | s | 3H | CH₃ |

| 1.12 | t | 3H | CH₃ |

Table 3: ¹³C NMR Data for Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate [2]

| Chemical Shift (δ) ppm | Assignment |

| 165.4 | C=O |

| 152.4 | C |

| 152.1 | C |

| 149.7 | C |

| 147.0 | C |

Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule.

Table 4: IR Spectral Data for Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate [2]

| Wavenumber (cm⁻¹) | Assignment |

| 3435 | N-H Stretch |

| 2986 | C-H Stretch |

| 1746 | C=O Stretch |

| 1635 | C=C Stretch |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) and placed in a 5 mm NMR tube. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

IR spectra are commonly obtained using a Fourier Transform Infrared (FT-IR) spectrometer. For solid samples, the KBr pellet method is frequently employed. A small amount of the sample is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent disk. The spectrum is then recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra can be acquired using various ionization techniques, such as Electrospray Ionization (ESI) or Electron Impact (EI). For high-resolution mass spectrometry (HRMS), a time-of-flight (TOF) or Orbitrap mass analyzer is often used to determine the accurate mass and elemental composition of the parent ion.

Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the characterization of a chemical compound using various spectroscopic techniques.

Caption: Workflow for the synthesis, purification, and spectral analysis of a chemical compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-Methyl-5-nitro-2-pyridinecarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Methyl-5-nitro-2-pyridinecarboxylic acid. Due to the limited availability of public experimental spectral data for this specific compound, this guide focuses on a comprehensive prediction and interpretation of the NMR spectra based on established principles of chemical shifts and coupling constants in substituted pyridine derivatives.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is anticipated to be relatively simple, exhibiting three distinct signals corresponding to the two aromatic protons and the methyl group protons. The electron-withdrawing nature of the nitro and carboxylic acid groups, along with the electron-donating effect of the methyl group, will significantly influence the chemical shifts of the aromatic protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-3 | 8.0 - 8.4 | Singlet | 1H |

| H-6 | 8.8 - 9.2 | Singlet | 1H |

| -CH₃ | 2.5 - 2.8 | Singlet | 3H |

| -COOH | 10.0 - 13.0 | Broad Singlet | 1H |

Note: Predicted chemical shifts are in ppm relative to a TMS standard and may vary depending on the solvent and concentration.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show seven unique signals, corresponding to the five carbons of the pyridine ring and the carbons of the methyl and carboxylic acid groups.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 155 |

| C-3 | 125 - 130 |

| C-4 | 145 - 150 |

| C-5 | 135 - 140 |

| C-6 | 155 - 160 |

| -CH₃ | 18 - 22 |

| -COOH | 165 - 170 |

Note: Predicted chemical shifts are in ppm relative to a TMS standard and may vary depending on the solvent and concentration.

Experimental Protocols

The following provides a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for a compound such as this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).

-

Ensure the sample is fully dissolved; gentle warming or sonication may be required.

-

Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

-

Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS), if required.

2. NMR Instrument Parameters:

-

¹H NMR:

-

Spectrometer: 400 MHz or higher for better resolution.

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

Spectral Width: -2 to 16 ppm.

-

-

¹³C NMR:

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.

-

Spectral Width: 0 to 200 ppm.

-

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Perform peak picking for both ¹H and ¹³C NMR spectra.

Visualization of Molecular Structure and Predicted NMR Assignments

The following diagrams illustrate the molecular structure of this compound and the logical relationship for the assignment of its predicted NMR signals.

Caption: Molecular structure of this compound.

Caption: Predicted NMR signal assignments for the molecule.

Potential Biological Activities of Nitropyridine Carboxylic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potential biological activities of nitropyridine carboxylic acids, a class of heterocyclic compounds with growing interest in medicinal chemistry. The unique chemical properties imparted by the pyridine ring, the electron-withdrawing nitro group, and the versatile carboxylic acid moiety contribute to a diverse range of pharmacological effects. This document summarizes key findings on their anticancer, antimicrobial, and enzyme-inhibiting properties, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways to facilitate further research and drug development endeavors.

Anticancer Activity

Nitropyridine carboxylic acid derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the inhibition of key enzymes in cellular signaling pathways crucial for tumor growth and proliferation, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Janus Kinase 2 (JAK2).

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected pyridine and nitropyridine derivatives against various cancer cell lines.

| Compound Class | Specific Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Pyridine-urea | Compound 8e (a pyridine-urea derivative) | MCF-7 (Breast) | 0.22 (48h), 0.11 (72h) | [1] |

| Pyridine-urea | Compound 8b (a pyridine-urea derivative) | MCF-7 (Breast) | - | [1] |

| Pyridine Derivative | Compound 10 | HepG2 (Liver) | 4.25 | [2] |

| Pyridine Derivative | Compound 10 | MCF-7 (Breast) | 6.08 | [2] |

| Pyridine Derivative | Compound 9 | HepG2 (Liver) | 4.68 | [2] |

| Pyridine Derivative | Compound 8 | HepG2 (Liver) | 4.34 | [2] |

| 3-Cyano-6-naphthylpyridine | Compound 11d | MCF-7 (Breast) | nanomolar range | [3] |

Antimicrobial Activity

Nitropyridine carboxylic acids and their derivatives have shown promise as antimicrobial agents against a range of pathogenic bacteria and fungi. The presence of the nitro group is often associated with enhanced antimicrobial efficacy.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of various pyridine derivatives, including those with nitro functionalities, against different microbial strains.

| Compound | Target Microorganism | MIC (µg/mL) | Reference |

| 5-butyl-2-pyridine carboxylic acid | Bacillus cereus | 0.069 ± 0.0034 | [4] |

| 5-butyl-2-pyridine carboxylic acid | Staphylococcus aureus | 0.139 ± 0.0065 | [4] |

| 5-butyl-2-pyridine carboxylic acid | Escherichia coli | 8.925 ± 0.39 | [4] |

| N-(2-nitrophenyl)pyrrolidine-2-carboxylic acid derivative | Enterobacter cloacae | 15.6 | [5] |

| N-(o-nitrophenyl)cycloamino-2-carboxylic acid derivative | Enterococcus faecalis | 15.6 | [5] |

| N-(o-nitrophenyl)cycloamino-2-carboxylic acid derivative | Proteus mirabilis | 15.6 | [5] |

| Nitrofuran derivative 11 | Histoplasma capsulatum | 0.48 | [6] |

| Nitrofuran derivative 3 | Paracoccidioides brasiliensis | 0.48 | [6] |

| Nitrofuran derivative 9 | Paracoccidioides brasiliensis | 0.48 | [6] |

Enzyme Inhibition

A significant facet of the biological activity of nitropyridine carboxylic acids is their ability to inhibit various enzymes with high specificity and potency. This inhibitory action is central to their therapeutic potential in cancer and inflammatory diseases.

Quantitative Enzyme Inhibition Data

The table below details the inhibitory concentrations (IC50) and inhibition constants (Ki) of specific pyridine derivatives against their target enzymes.

| Compound Class | Target Enzyme | IC50 | Ki | Reference |

| Pyridine-urea derivative 8b | VEGFR-2 | 5.0 ± 1.91 µM | - | [1] |

| Pyridine-urea derivative 8e | VEGFR-2 | 3.93 ± 0.73 µM | - | [1] |

| Pyridine Derivative 10 | VEGFR-2 | 0.12 µM | - | [2] |

| 3-Cyano-6-naphthylpyridine 11d | VEGFR-2 | sub-nanomolar | - | [3] |

| 6-(hexyloxy)pyridine-3-carboxylic acid | Carbonic Anhydrase (CA) III | - | 41.6 µM | [7] |

| Pyridine-4-carboxylic acid derivative | IspH | 1.44 µM | - | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon the presented findings.

MTT Assay for Cytotoxicity

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.

Materials:

-

96-well microtiter plates

-

Cancer cell line of interest

-

Culture medium (e.g., RPMI-1640 with 10% FBS)

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium.[8] Incubate for 24 hours to allow for cell attachment.[8]

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.[8]

-

Solubilization: Add 100 µL of the solubilization solution to each well.[8]

-

Absorbance Measurement: Gently shake the plate to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[8]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3][9]

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strain

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Test compound (dissolved in a suitable solvent)

-

Sterile diluents

-

Microplate reader or visual inspection

Procedure:

-

Compound Dilution: Prepare a 2-fold serial dilution of the test compound in the broth medium directly in the 96-well plate.[10]

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.[3]

-

Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).[3]

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 16-20 hours.[9]

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.[3] This can be determined by visual inspection or by measuring the optical density at 600 nm.

In Vitro VEGFR-2 Kinase Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase.

Materials:

-

Recombinant human VEGFR-2 kinase

-

Kinase buffer

-

ATP

-

VEGFR-2 specific substrate (e.g., poly(Glu, Tyr) 4:1)

-

Test compound

-

ADP-Glo™ Kinase Assay kit (or similar detection system)

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in the kinase buffer.

-

Reaction Setup: To the wells of the assay plate, add the test compound, recombinant VEGFR-2 enzyme, and the specific substrate.[7]

-

Reaction Initiation: Initiate the kinase reaction by adding ATP.[7]

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 45-60 minutes).[7]

-

Signal Detection: Stop the reaction and measure the kinase activity using a luminescence-based detection reagent like ADP-Glo™, which quantifies the amount of ADP produced.[7]

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

In Vitro JAK2 Kinase Assay

This protocol is designed to measure the inhibitory effect of compounds on JAK2 kinase activity.

Materials:

-

Recombinant human JAK2 kinase

-

Kinase assay buffer

-

ATP

-

JAK2 specific substrate (e.g., a peptide substrate)

-

Test compound

-

ADP-Glo™ Kinase Assay kit (or similar detection system)

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Compound Preparation: Create serial dilutions of the test compound in the kinase assay buffer.

-

Reaction Mixture: In the assay plate, combine the test compound, recombinant JAK2 enzyme, and the specific substrate.[11]

-

Initiation: Start the reaction by adding a defined concentration of ATP.[11]

-

Incubation: Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).[11]

-

Detection: Terminate the reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™.[11]

-

Analysis: Determine the percent inhibition of JAK2 activity at each compound concentration and calculate the IC50 value.

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by nitropyridine carboxylic acid derivatives.

Caption: VEGFR-2 Signaling Pathway and Inhibition.

Caption: JAK-STAT Signaling Pathway and Inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Broth Microdilution | MI [microbiology.mlsascp.com]

- 4. Production and characterization of a broad-spectrum antimicrobial 5-butyl-2-pyridine carboxylic acid from Aspergillus fumigatus nHF-01 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. atcc.org [atcc.org]

- 9. Broth microdilution - Wikipedia [en.wikipedia.org]

- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 11. benchchem.com [benchchem.com]

In-Depth Technical Guide: Reactivity and Stability of 4-Methyl-5-nitro-2-pyridinecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 4-Methyl-5-nitro-2-pyridinecarboxylic acid, a key intermediate in various synthetic applications. This document consolidates available physicochemical data, outlines relevant experimental protocols, and discusses the molecule's reactivity based on its functional groups.

Physicochemical and Safety Data

A summary of the known physical and chemical properties of this compound is presented below. It is important to note that while some experimental data is available, other values are predicted.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 5832-43-9 | [1][2] |

| Molecular Formula | C₇H₆N₂O₄ | [1] |

| Molecular Weight | 182.13 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 180-181 °C | [2] |

| Boiling Point (Predicted) | 388.7 ± 42.0 °C at 760 mmHg | [2] |

| Density (Predicted) | 1.477 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 2.78 ± 0.13 | [2] |

| Flash Point | 188.859 °C | [1] |

| Refractive Index | 1.608 | [1] |

| XLogP3 | 0.9 | [1] |

Table 2: Hazard Identification and Classification

| Hazard Statement | Classification | Precautionary Statements (selected) |

| H302: Harmful if swallowed | Acute toxicity, Oral (Category 4) | P264: Wash hands and face thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P317: IF SWALLOWED: Get medical help. |

| H315: Causes skin irritation | Skin irritation (Category 2) | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P332+P317: If skin irritation occurs: Get medical help. |

| H319: Causes serious eye irritation | Eye irritation (Category 2) | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| H335: May cause respiratory irritation |

Stability Profile

Detailed experimental stability data for this compound is limited, with safety data sheets often stating "no data available" for reactivity and chemical stability.[3] However, based on its structure and data from related compounds, the following can be inferred:

-

Thermal Stability: The compound is a solid with a relatively high melting point (180-181 °C), suggesting moderate thermal stability.[2] Decomposition may occur at elevated temperatures.

-

Light Sensitivity: As with many nitroaromatic compounds, prolonged exposure to light may lead to degradation. It is advisable to store the compound in a cool, dark place.

-

Chemical Stability: The molecule is stable under normal storage conditions.[4] It is incompatible with strong oxidizing agents.[4] The acidic nature of the carboxylic acid group suggests it will react with bases to form salts.

Reactivity Analysis

The reactivity of this compound is governed by its three key functional groups: the carboxylic acid, the nitro group, and the substituted pyridine ring.

Reactions of the Carboxylic Acid Group

The carboxylic acid at the 2-position is a primary site for reactions such as:

-

Esterification: In the presence of an alcohol and an acid catalyst, the carboxylic acid can be converted to its corresponding ester.

-

Amide Formation: Reaction with amines, often in the presence of a coupling agent, will yield amides.

-

Decarboxylation: While pyridine-2-carboxylic acids can undergo decarboxylation, the reaction conditions can be harsh. The presence of the electron-withdrawing nitro group may influence the rate of this reaction.

Reactions of the Nitro Group

The nitro group is strongly electron-withdrawing and can undergo several transformations, most notably:

-

Reduction to an Amine: The nitro group can be reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metals in acidic media (e.g., Fe/HCl, SnCl₂). This transformation is fundamental in the synthesis of many pharmaceutical and specialty chemical compounds.

Reactivity of the Pyridine Ring

The pyridine ring is electron-deficient, and this character is further enhanced by the presence of the electron-withdrawing nitro and carboxylic acid groups. This electronic nature dictates its reactivity:

-

Nucleophilic Aromatic Substitution: The electron-deficient ring is activated towards nucleophilic attack. While the positions ortho and para to the nitro group are typically the most activated, the substitution pattern of this specific molecule will direct incoming nucleophiles.

-

Oxidation of the Methyl Group: The methyl group at the 4-position can be oxidized to a formyl or a carboxylic acid group under appropriate conditions.

Experimental Protocols

While specific experimental protocols for various reactions of this compound are not widely published, a general protocol for its synthesis is available. This provides insight into the reactivity of the precursor and the conditions under which the target molecule is formed.

Synthesis of this compound

This synthesis typically involves the nitration of a 4-methylpicolinic acid precursor.

Protocol: Nitration of 4-Methylpicolinic Acid [5]

-

To a cooled (0-5 °C) and stirred solution of concentrated sulfuric acid (5 volumes), slowly add 4-methylpicolinic acid (1.0 equivalent).

-

Maintain the temperature below 10 °C while slowly adding a nitrating mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (2 volumes).

-

After the addition is complete, slowly warm the reaction mixture to 60-70 °C and maintain for 4-6 hours.

-

Monitor the reaction progress by HPLC or TLC.

-

Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Adjust the pH of the resulting solution to 3-4 with a concentrated sodium hydroxide solution while keeping the temperature below 20 °C.

-

The precipitated product is collected by filtration, washed with cold water, and dried under vacuum.

Table 3: Typical Parameters for the Synthesis of this compound [5]

| Parameter | Value |

| Starting Material | 4-Methylpicolinic acid |

| Key Reagents | Concentrated H₂SO₄, Concentrated HNO₃ |

| Reaction Temperature | 60-70 °C |

| Typical Yield | 75-85% |

| Purity (Crude) | >95% |

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key logical relationships and workflows related to this compound.

References

4-Methyl-5-nitro-2-pyridinecarboxylic acid material safety data sheet (MSDS)

An In-Depth Technical Guide to the Material Safety Data Sheet (MSDS) for 4-Methyl-5-nitro-2-pyridinecarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for this compound (CAS No. 5832-43-9). The information is presented to be of maximal utility for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and clear visual representations of safety protocols and data relationships.

Chemical Identification and Physical Properties

This compound is an organic compound with the molecular formula C₇H₆N₂O₄. It is a solid at room temperature and is characterized by a pyridine ring substituted with methyl, nitro, and carboxylic acid functional groups.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Weight | 182.13 g/mol |

| Density | 1.477 g/cm³ |

| Boiling Point | 388.667 °C at 760 mmHg |

| Flash Point | 188.859 °C |

| Refractive Index | 1.608 |

Note: The data in this table is compiled from various chemical supplier databases. Specific experimental conditions for their determination are not provided in the source documents.

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to acute oral toxicity and irritation to the skin and eyes.[2]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin irritation | Category 2 | H315: Causes skin irritation |

| Serious eye irritation | Category 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Pictograms:

-

Exclamation Mark (GHS07): Indicates skin and eye irritation, harmful if swallowed, and may cause respiratory irritation.

Experimental Protocols for Hazard Determination

The GHS classifications are based on standardized experimental protocols, typically following OECD guidelines. While the specific test reports for this compound are not publicly available, this section outlines the likely methodologies used.

Acute Oral Toxicity (GHS Category 4)

The determination of "Harmful if swallowed" is typically conducted using protocols like the OECD Test Guideline 420 (Fixed Dose Procedure) or OECD Test Guideline 423 (Acute Toxic Class Method) .[3][4][5][6][7]

Methodology: OECD Test Guideline 423 (Acute Toxic Class Method)

-

Principle: A stepwise procedure using a small number of animals per step to obtain sufficient information on acute toxicity for classification.[4][7]

-

Animal Model: Typically, young adult female rats are used.

-

Procedure:

-

A starting dose (e.g., 300 mg/kg body weight) is administered orally to a group of three animals.

-

The animals are observed for mortality and clinical signs of toxicity for up to 14 days.[5]

-

If mortality occurs, the test is repeated at a lower dose level. If no mortality occurs, a higher dose level may be tested.

-

-

Classification: The substance is classified based on the dose at which mortality is observed. For Category 4, the LD50 (lethal dose for 50% of the test population) is between 300 and 2000 mg/kg.[8]

Skin Irritation (GHS Category 2)

This classification is likely based on in vitro methods to reduce animal testing, such as the OECD Test Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method) .[9]

Methodology: Reconstructed Human Epidermis (RhE) Test

-

Principle: The test chemical is applied topically to a reconstructed human epidermis model (e.g., EpiDerm™).[10][11][12] The potential for skin irritation is predicted by measuring cell viability.[11][13]

-

Procedure:

-

The test substance is applied to the surface of the RhE tissue for a defined period (e.g., 60 minutes).[10][14]

-

After exposure, the tissue is rinsed and incubated for a post-exposure period (e.g., 42 hours).[10][13]

-

Cell viability is determined using a colorimetric assay, such as the MTT assay, which measures mitochondrial activity.[10][13]

-

-

Classification: A substance is classified as a Category 2 irritant if the mean cell viability of the treated tissues is reduced to 50% or less of the negative control.[9][11]

Eye Irritation (GHS Category 2)

Similar to skin irritation, in vitro methods are preferred. The OECD Test Guideline 492B (Reconstructed human Cornea-like Epithelium (RhCE) test method for identifying chemicals not requiring classification and labelling for eye irritation or serious eye damage) is a relevant methodology.[15]

Methodology: Reconstructed human Cornea-like Epithelium (RhCE) Test

-

Principle: The test chemical is applied to the surface of a three-dimensional, cornea-like epithelial tissue model.[16] Eye irritation potential is assessed by measuring the reduction in tissue viability.

-

Procedure:

-

The test substance is applied to the RhCE tissue for a specific duration (e.g., 30 minutes for liquids, 6 hours for solids).[17]

-

Following exposure, the tissues are rinsed and undergo a post-incubation period.

-

Tissue viability is quantified using the MTT assay.

-

-

Classification: A substance is classified as a Category 2 irritant if it causes a significant reduction in cell viability within a defined range that indicates irritation rather than severe damage or no effect.[18][19][20]

First Aid and Emergency Procedures

Immediate and appropriate first aid is crucial in the event of exposure. The following procedures are based on standard practices for handling hazardous chemicals.

First Aid Measures Workflow

The following diagram illustrates the general workflow for responding to an exposure incident.

References

- 1. Skin Exposure First Aid - Trusted Poison Help - Missouri Poison Center [missouripoisoncenter.org]

- 2. Overview of the GHS Classification Scheme in Hazard Classification - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 5. scribd.com [scribd.com]

- 6. m.youtube.com [m.youtube.com]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. chemsafetypro.com [chemsafetypro.com]

- 9. Dermatotoxicology and Sensitive Skin Syndrome | Plastic Surgery Key [plasticsurgerykey.com]

- 10. An In Vitro Skin Irritation Test (SIT) using the EpiDerm Reconstructed Human Epidermal (RHE) Model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Skin Irritation: EpiDerm Skin Irritation Test (SIT) - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 12. researchgate.net [researchgate.net]

- 13. sterlab-store.com [sterlab-store.com]

- 14. IN VITRO SKIN IRRITATION TESTING: IMPROVING THE SENSITIVITY OF THE EPIDERM SKIN IRRITATION TEST PROTOCOL. • Mattek - Part of Sartorius [mattek.com]

- 15. gba-group.com [gba-group.com]

- 16. youtube.com [youtube.com]

- 17. Eye Irritation Test (EIT) for Hazard Identification of Eye Irritating Chemicals using Reconstructed Human Cornea-like Epithelial (RhCE) Tissue Model - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chemsafetypro.com [chemsafetypro.com]

- 19. schc.org [schc.org]

- 20. Eye Irritation/Serious Eye Damage - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

Technical Guide to Safe Handling and Storage of 4-Methyl-5-nitropicolinic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety procedures for handling and storing 4-Methyl-5-nitropicolinic acid (CAS No: 5832-43-9). The information herein is compiled from publicly available safety information and general laboratory best practices. A complete Safety Data Sheet (SDS) was not accessible at the time of writing; therefore, all procedures should be conducted with a high degree of caution, adhering to the principles of risk minimization.

Chemical and Physical Properties

Limited quantitative data is available for 4-Methyl-5-nitropicolinic acid. The following table summarizes the known information.

| Property | Data |

| CAS Number | 5832-43-9 |

| Molecular Formula | C₇H₆N₂O₄ |

| Molecular Weight | 182.14 g/mol |

| Physical Form | Solid |

| Purity | >95% (Typical) |

| Storage Temperature | 2-8°C (Refrigerated) |

Hazard Identification and Safety Information

4-Methyl-5-nitropicolinic acid is classified as a hazardous substance. All personnel must be fully aware of the potential risks before handling this compound.

| Hazard Information | Description |

| Signal Word | Warning |

| GHS Hazard Pictogram | GHS07 (Exclamation Mark) |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Experimental Protocol: Safe Handling of a Hazardous Solid

This generalized protocol outlines the necessary steps for safely handling 4-Methyl-5-nitropicolinic acid powder in a laboratory setting.[1][2]

Objective: To safely weigh and prepare a solution of 4-Methyl-5-nitropicolinic acid.

Materials:

-

4-Methyl-5-nitropicolinic acid

-

Appropriate solvent

-

Analytical balance or weighing enclosure

-

Spatula

-

Weighing paper or boat

-

Glassware (beaker, volumetric flask)

-

Magnetic stirrer and stir bar (if required)

-

Personal Protective Equipment (PPE)

Methodology:

-

Preparation and Precaution:

-

Ensure a current Safety Data Sheet (if available) has been reviewed and understood by all personnel involved.

-

Verify that a chemical fume hood or a ventilated balance enclosure is certified and functioning correctly.[1]

-

Prepare the work area by laying down absorbent, disposable bench paper.

-

Assemble all necessary equipment (glassware, spatula, etc.) within the containment area to minimize movement.

-

Ensure an appropriate spill kit and waste container are readily accessible.

-

-

Donning Personal Protective Equipment (PPE):

-

Wear a properly buttoned lab coat.

-

Don safety glasses with side shields or chemical splash goggles.

-

Wear appropriate chemical-resistant gloves (e.g., nitrile). Check glove compatibility charts if available.

-

If there is a significant risk of aerosolization not controlled by engineering methods, a respirator may be required.

-

-

Weighing the Compound:

-

All handling of the solid powder must be performed within a chemical fume hood or a ventilated enclosure to prevent inhalation of dust.[1]

-

Place a weighing boat or paper on the analytical balance and tare.

-

Carefully use a clean spatula to transfer the desired amount of 4-Methyl-5-nitropicolinic acid to the weighing boat. Avoid creating dust by moving slowly and deliberately.[2]

-

Once the desired mass is obtained, securely close the primary container of the chemical.

-

-

Transfer and Dissolution:

-

Carefully transfer the weighed powder into the designated beaker or flask.

-

Use a small amount of the chosen solvent to rinse the weighing boat and spatula to ensure a complete quantitative transfer.

-

Slowly add the remaining solvent to the glassware.

-

If necessary, place the vessel on a magnetic stirrer to facilitate dissolution. Keep the vessel covered (e.g., with a watch glass) to prevent splashes.

-

-

Cleanup and Waste Disposal:

-

Carefully wipe down the spatula and the work surface within the fume hood with a damp cloth or towel to remove any residual powder.

-

Dispose of all contaminated materials (weighing paper, gloves, bench paper) in a designated hazardous waste container.

-

Decontaminate the exterior of all equipment before removing it from the fume hood.[2]

-

Wash hands thoroughly with soap and water after removing gloves.

-

Visualized Workflows and Procedures

The following diagrams illustrate key safety workflows and logical relationships for handling and storing 4-Methyl-5-nitropicolinic acid.

References

A Technical Guide to 4-Methyl-5-nitro-2-pyridinecarboxylic Acid for Researchers and Drug Development Professionals

Introduction

4-Methyl-5-nitro-2-pyridinecarboxylic acid (CAS No. 5832-43-9), also known as 4-methyl-5-nitropicolinic acid, is a key organic intermediate with significant applications in medicinal chemistry and drug development. Its pyridine core, substituted with a carboxylic acid, a methyl group, and a nitro group, provides a versatile scaffold for the synthesis of a wide range of complex molecules and active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of its commercial availability, key technical data, and a representative synthetic protocol.

Commercial Suppliers and Quantitative Data

A variety of chemical suppliers offer this compound, typically for research and development purposes. The compound is available in various purities and quantities. Below is a summary of offerings from notable suppliers.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |

| Echemi (via SUZHOU ARTK MEDCHEM CO.,LTD.) | 5832-43-9 | C7H6N2O4 | 182.13 | Not Specified | Inquire |

| Sigma-Aldrich (Ambeed) [1][2] | 5832-43-9 | C7H6N2O4 | 182.14 | 95% | 100 mg, 250 mg, 1 g, 5 g |

| Moldb [3] | 5832-43-9 | C7H6N2O4 | 182.13 | 97% | Inquire |

Physical and Chemical Properties [4]

| Property | Value |

| Boiling Point | 388.667°C at 760 mmHg |

| Density | 1.477 g/cm³ |

| Flash Point | 188.859ºC |

| Refractive Index | 1.608 |

Experimental Protocol: Synthesis of this compound

The following is a representative experimental protocol for the synthesis of this compound via the nitration of 4-methylpicolinic acid. This method is adapted from standard nitration procedures for pyridine derivatives.[4]

Materials and Reagents:

-

4-Methylpicolinic acid

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Crushed Ice

-

Concentrated Sodium Hydroxide (NaOH) solution

-

Cold Water

Procedure:

-

Reaction Setup: In a suitable reaction vessel, cool concentrated sulfuric acid (5 volumes) to 0-5 °C with constant stirring.

-

Addition of Starting Material: Slowly add 4-methylpicolinic acid (1.0 equivalent) to the cooled sulfuric acid, ensuring the temperature is maintained below 10 °C.

-

Nitration: Slowly add a pre-mixed nitrating solution of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (2 volumes) to the reaction mixture. The temperature should be kept below 10 °C throughout the addition.

-

Reaction Progression: After the addition is complete, gradually warm the reaction mixture to 60-70 °C and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored using High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Precipitation: Adjust the pH of the resulting solution to 3-4 using a concentrated sodium hydroxide solution. It is crucial to keep the temperature below 20 °C during this step.

-

Isolation and Purification: The precipitated product, 4-methyl-5-nitropicolinic acid, is collected by filtration. The solid is then washed with cold water and dried under a vacuum.

Expected Outcome:

Logical Workflow and Visualization

For researchers and drug development professionals, ensuring the quality and identity of starting materials is paramount. The following diagram illustrates a typical workflow for the quality control of commercially procured this compound.

Caption: Quality Control Workflow for Procured Starting Material.

References

fundamental reactivity of the nitro group on the pyridine ring

An In-depth Technical Guide to the Fundamental Reactivity of the Nitro Group on the Pyridine Ring

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the fundamental reactivity of nitropyridines, focusing on the electronic influence of the nitro group on the pyridine ring. The content covers key reaction classes, including nucleophilic and electrophilic aromatic substitutions, and reduction of the nitro group. Quantitative data is summarized for comparative analysis, detailed experimental protocols for key transformations are provided, and reaction mechanisms and workflows are illustrated with diagrams.

Introduction to Nitropyridine Reactivity

The pyridine ring, a foundational heterocycle in medicinal chemistry, exhibits a complex reactivity profile due to the presence of the electronegative nitrogen atom. This nitrogen atom reduces the electron density of the ring carbons, making pyridine less susceptible to electrophilic attack compared to benzene.[1][2] The introduction of a nitro (NO₂) group, a potent electron-withdrawing group, further deactivates the ring towards electrophiles but significantly activates it for nucleophilic aromatic substitution (SNAr).[3][4] This dual nature makes nitropyridines exceptionally versatile intermediates in the synthesis of complex molecules.

The position of the nitro group (ortho, meta, or para to the ring nitrogen) profoundly dictates the regioselectivity and rate of these reactions. Understanding these electronic effects is crucial for designing efficient synthetic routes in drug discovery and development.

Nucleophilic Aromatic Substitution (SNAr)

The presence of a nitro group dramatically facilitates the displacement of leaving groups (typically halogens) from the pyridine ring by nucleophiles. This activation is most pronounced when the nitro group is positioned ortho or para to the leaving group, as it allows for direct resonance stabilization of the negatively charged intermediate, known as a Meisenheimer complex.[4][5]

Halogens at the 2- and 4-positions of the pyridine ring are generally more reactive towards nucleophilic substitution because the ring nitrogen can also effectively stabilize the negative charge of the Meisenheimer intermediate through resonance.[4][5]

Mechanism of SNAr

The SNAr reaction on nitropyridines proceeds via a two-step addition-elimination mechanism. The initial, typically rate-determining step, involves the attack of a nucleophile on the carbon atom bearing the leaving group.[5] This disrupts the ring's aromaticity and forms a resonance-stabilized anionic σ-complex (Meisenheimer complex). In the second, faster step, the leaving group is expelled, restoring aromaticity and yielding the substituted product.

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Quantitative Data for SNAr Reactions

The following tables summarize reaction conditions and yields for the SNAr of various nitropyridines.

Table 1: SNAr of 2-Chloro-5-nitropyridine with Amines

| Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Piperidine | Ethanol | Et₃N | Reflux | 2-4 | High (not specified) | [6] |

| Morpholine | Ethanol | Et₃N | Reflux | 2-4 | High (not specified) | [6] |

| Benzylamine | Isopropanol/Water (1:1) | - | 80 | 2 | High (not specified) | [6] |

| Various Amines | Water | - | Not specified | Not specified | Good to High |[7] |

Table 2: SNAr of 3-Fluoro-2-nitropyridine with N-Heterocycles

| Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Morpholine | MeCN | K₂CO₃ | 50 | 18 | 75 | [8] |

| Pyrazole | MeCN | K₂CO₃ | 50 | 18 | 84 | [8] |

| Imidazole | MeCN | K₂CO₃ | 50 | 18 | 75 | [8] |

| 1,2,3-Triazole | MeCN | K₂CO₃ | 50 | 18 | 60 (4:1 mixture) |[8] |

Experimental Protocol: SNAr of 2-Chloro-5-nitropyridine with Benzylamine[6]

This protocol describes the reaction of 2-chloro-5-nitropyridine with a primary amine in an aqueous-organic solvent mixture.

Materials:

-

2-Chloro-5-nitropyridine (1.0 equiv)

-

Benzylamine (1.0 equiv)

-

Isopropanol (IPA)

-

Deionized water

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-